1-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Beschreibung
This compound features a dihydropyridazine core substituted with a 4-chlorophenyl group at position 1 and a 5-isobutyl-1,3,4-thiadiazole-2-yl carboxamide moiety at position 2. The 4-oxo-dihydropyridazine scaffold may contribute to electron-deficient properties, influencing binding interactions in biological systems. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., thiadiazole-containing derivatives) are frequently associated with kinase inhibition, antimicrobial activity, or plant growth regulation .
Eigenschaften
Molekularformel |
C17H16ClN5O2S |
|---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2S/c1-10(2)9-14-20-21-17(26-14)19-16(25)15-13(24)7-8-23(22-15)12-5-3-11(18)4-6-12/h3-8,10H,9H2,1-2H3,(H,19,21,25) |
InChI-Schlüssel |
STEBQQQDXRUWCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 1-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a novel derivative that combines several pharmacologically active moieties. The biological activity of this compound is primarily attributed to its structural components, particularly the 1,3,4-thiadiazole and pyridazine rings, which are known for their diverse therapeutic properties.
Structure and Properties
- Molecular Formula : C13H15ClN4OS
- Molecular Weight : 310.802 g/mol
The compound features a thiadiazole ring known for enhancing lipid solubility and tissue permeability, along with a pyridazine core that contributes to its bioactivity. The presence of the 4-chlorophenyl group adds to its potential for interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and pyridazine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Thiadiazole derivatives have shown efficacy against various bacterial strains. For instance, studies have reported that derivatives with similar structures possess significant antibacterial properties due to their ability to inhibit bacterial growth through various mechanisms .
- Anticancer Properties : The incorporation of the pyridazine moiety has been linked to anticancer activity. Compounds derived from pyridazine have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
- Anti-inflammatory Effects : Thiadiazole derivatives are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be explained through SAR studies. The following factors are critical:
| Structural Component | Effect on Activity |
|---|---|
| Thiadiazole Ring | Enhances lipid solubility; increases permeability |
| Pyridazine Core | Induces cytotoxic effects against cancer cells |
| Chlorophenyl Group | Improves binding affinity to biological targets |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that thiadiazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
- Anticancer Activity : In vitro assays showed that certain pyridazine derivatives lead to apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10µM to 30µM depending on the derivative .
- Inhibition of Enzymatic Activity : Research has indicated that similar compounds can act as inhibitors of acetylcholinesterase (AChE), with some derivatives showing IC50 values below 5µM, suggesting potential use in treating neurodegenerative diseases .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research indicates that derivatives of thiadiazole, including this compound, exhibit promising anticancer properties.
Cytotoxicity Studies
A review on 1,3,4-thiadiazole derivatives highlighted their efficacy against various cancer cell lines. For instance:
- Ehrlich Ascites Carcinoma Cells : Studies have shown that these compounds inhibit tumor growth effectively after treatment periods of up to 14 days .
- Human Cancer Cell Lines : Specific compounds demonstrated significant cytotoxicity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines with IC50 values indicating strong suppressive activity .
Antimicrobial Applications
In addition to anticancer properties, the compound exhibits antimicrobial activity against various pathogens.
Antimicrobial Efficacy
Research has shown that certain thiadiazole derivatives possess significant antibacterial and antifungal activities. The presence of the thiadiazole ring enhances lipophilicity, facilitating better membrane penetration and target site delivery .
Case Studies
- In Vitro Studies : Compounds derived from thiadiazole have been tested against multiple bacterial strains, showing moderate to severe potency in inhibiting growth.
- Synergistic Effects : Some studies suggest that combining thiadiazole derivatives with conventional antibiotics can enhance their effectiveness against resistant strains .
Summary of Findings
| Application Type | Target | Notable Findings |
|---|---|---|
| Anticancer | Various human cancer cell lines | Significant cytotoxicity with IC50 values ranging from low micromolar to nanomolar concentrations |
| Antimicrobial | Bacterial and fungal strains | Moderate to severe inhibitory effects; potential for use in combination therapies |
Analyse Chemischer Reaktionen
Table 1: Key Synthetic Steps and Conditions
-
Step 1 : The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide with carboxylic acid derivatives under acidic conditions .
-
Step 2 : The dihydropyridazine ring is formed by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.
-
Step 3 : Carboxamide bond formation employs coupling agents like EDC/HOBt to link the pyridazine and thiadiazole moieties .
-
Step 4 : The isobutyl group is introduced via nucleophilic substitution at the 5-position of the thiadiazole ring .
Functional Group Reactivity
The compound’s reactivity is dominated by its thiadiazole, pyridazine, and carboxamide groups.
Oxidation Reactions
-
The pyridazine ring’s 4-oxo group can undergo further oxidation to form quinazoline derivatives under strong oxidizing agents (e.g., KMnO₄).
-
Thiadiazole sulfur atoms are susceptible to oxidation, forming sulfoxide or sulfone derivatives.
Nucleophilic Substitution
-
The 5-isobutyl group on the thiadiazole can be replaced with other alkyl/aryl amines under basic conditions (e.g., K₂CO₃ in DMF) .
-
The 4-chlorophenyl group participates in Suzuki-Miyaura cross-coupling reactions with boronic acids .
Table 2: Stability Profile
| Condition | Observation | Degradation Products | Reference |
|---|---|---|---|
| Acidic hydrolysis (pH 2) | Partial cleavage of carboxamide bond | Pyridazine-3-carboxylic acid | |
| Alkaline hydrolysis (pH 10) | Complete decomposition of thiadiazole ring | Sulfur-containing fragments | |
| Thermal stress (100°C) | Stable for 24 hours | No significant degradation |
-
The compound is stable under dry, inert conditions but degrades in strongly acidic or alkaline environments.
Table 3: Reactivity Comparison with Structural Analogues
| Compound Modification | Reaction Rate (vs. Parent Compound) | Key Difference |
|---|---|---|
| 5-Methylthiadiazole derivative | 1.5× faster nucleophilic substitution | Enhanced electron density at C5 |
| 4-Fluorophenyl analogue | 0.7× slower Suzuki coupling | Reduced electrophilicity of aryl ring |
| Pyridazine-4-one removal | Unstable under basic conditions | Loss of conjugation stabilization |
-
Electron-withdrawing groups (e.g., Cl on phenyl) improve electrophilic substitution rates .
-
Steric hindrance from the isobutyl group slows reactions at the thiadiazole C5 position .
Pharmacological Implications of Reactivity
-
The carboxamide group’s stability under physiological pH (7.4) ensures intact drug delivery.
-
Oxidation of the thiadiazole ring may produce metabolites with reduced bioactivity.
Future Research Directions
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The following table compares the target compound with analogs from the evidence, focusing on substituent variations and inferred properties:
*Estimated using fragment-based methods (e.g., Wildman-Crippen).
Substituent Position and Bioactivity
- Chlorophenyl Position : The 4-chlorophenyl group in the target compound may confer stronger π-π stacking interactions in hydrophobic binding pockets compared to the 3-chlorophenyl analog .
- Heterocycle Core: Unlike tetrazolyl-arylureas , the dihydropyridazine-thiadiazole system lacks hydrogen-bond donors, which may limit interactions with polar residues in enzyme active sites.
Q & A
Q. What are the key considerations for synthesizing this compound, and what methodologies are recommended?
Synthesis of this compound involves multi-step reactions, including thiadiazole ring formation and carboxamide coupling. A validated approach is the use of POCl₃-mediated cyclization under reflux (90°C, 3 hours) for thiadiazole intermediates, followed by amidation with activated pyridazine derivatives . Critical parameters include:
- Reaction stoichiometry : Ensure a 1:3 molar ratio of precursor to POCl₃ to avoid incomplete cyclization.
- pH control : Adjust to pH 8–9 with ammonia for precipitation, minimizing side products.
- Purification : Recrystallize from DMSO/water (2:1) to achieve ≥95% purity.
Q. How should researchers characterize the compound’s structure and purity?
Use a combination of:
- Spectroscopy :
- ¹H/¹³C-NMR to confirm substituents (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; thiadiazole C=S peak at ~1646 cm⁻¹ in IR) .
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ expected at m/z 403.08).
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .
Q. What solvents and storage conditions are optimal for stability?
- Solubility : DMSO (50 mg/mL), sparingly soluble in water (<0.1 mg/mL).
- Storage : -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the thiadiazole ring .
Advanced Research Questions
Q. How can researchers design experiments to optimize biological activity against enzyme targets (e.g., kinases)?
- Structure-activity relationship (SAR) : Modify the isobutyl group on the thiadiazole or the chlorophenyl moiety to enhance binding affinity. For example:
- Replace isobutyl with cyclopropyl to test steric effects .
- Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to improve π-stacking .
- Assay design : Use kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations near Km (1–10 µM) to quantify IC₅₀ values .
Q. How should contradictory data in biological assays be analyzed?
Contradictions (e.g., varying IC₅₀ across studies) may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration).
- Metabolic instability : Perform microsomal stability tests (human liver microsomes, NADPH cofactor) to identify rapid degradation .
- Data normalization : Use positive controls (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability .
Q. What computational methods support mechanistic studies of this compound?
- Docking simulations : Use AutoDock Vina with kinase crystal structures (PDB: 3NYX) to predict binding poses. Focus on interactions between the carboxamide group and hinge region residues (e.g., Glu91 in MAPK14) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-protein complexes .
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